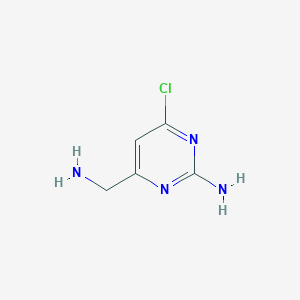

4-(Aminomethyl)-6-chloropyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, boronic acids for Suzuki-Miyaura coupling, and various oxidizing or reducing agents for modifying the aminomethyl group. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-6-chloropyrimidin-2-amine has been investigated for its potential as a pharmaceutical agent, particularly in the development of kinase inhibitors. It serves as a scaffold for designing compounds that target various kinases involved in cancer pathways.

Case Study: Kinase Inhibition

Research has shown that derivatives of this compound exhibit selective inhibition of kinases such as AAK1 and BMP2K, which are crucial in cancer cell signaling pathways . The ability to modify the side chains allows for fine-tuning of inhibitory activity, making it a valuable lead compound in drug discovery.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy against pathogens.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µM |

| S. aureus | 10 µM | |

| B. subtilis | 12 µM | |

| C. albicans | 20 µM |

Agricultural Applications

In agrochemistry, this compound is being explored as a building block for developing new pesticides and herbicides due to its biological activity against plant pathogens.

Case Study: Acaricidal Activity

Research indicates that derivatives containing the pyrimidine structure show promising acaricidal activity against pests like Tetranychus cinnabarinus, suggesting potential applications in crop protection .

Role in Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows it to participate in various reactions, including cross-coupling and substitution reactions, making it valuable for chemists aiming to create novel compounds.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antibacterial | E. coli | Growth inhibition |

| S. aureus | Growth inhibition | |

| Antifungal | C. albicans | Growth inhibition |

| Cancer Cell Lines | Various | Induction of apoptosis |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The aminomethyl group can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic Acid: Similar in structure but with a carboxyl group instead of a pyrimidine ring.

4-(Aminomethyl)indole: Contains an indole ring instead of a pyrimidine ring.

4-Aminocoumarin: Features a coumarin ring system.

Uniqueness

4-(Aminomethyl)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

4-(Aminomethyl)-6-chloropyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for drug development.

- Molecular Formula : C6H8ClN5

- Molecular Weight : 189.62 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. The compound has been shown to interact with kinases, which play critical roles in signaling pathways related to cell growth and proliferation.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit several kinases, leading to reduced activity in pathways associated with cancer cell proliferation. For instance, in a screening of aminopyrimidine analogs, this compound exhibited significant inhibition of specific kinases, suggesting its potential as an anticancer agent .

Biological Activity Profiles

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound shows promise in inhibiting the growth of various cancer cell lines. For example, it has been tested against non-small cell lung cancer and breast cancer cells, exhibiting cytotoxic effects at micromolar concentrations .

Antimicrobial Properties

In addition to its anticancer potential, the compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its versatility as a therapeutic agent .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Showed significant inhibition of lung cancer cell proliferation with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Activity | Demonstrated broad-spectrum antimicrobial activity, particularly against E. coli and S. aureus. |

| Study C | Kinase Inhibition | Identified as a potent inhibitor of AAK1 and BMP2K kinases, with implications for targeted cancer therapies. |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the pyrimidine ring have been explored to enhance potency and selectivity:

- Substituents at Position 4 : Increasing steric bulk at this position generally enhances kinase selectivity.

- Amino Group Modifications : Alterations in the amino group have been shown to significantly affect binding affinity and biological activity.

Properties

Molecular Formula |

C5H7ClN4 |

|---|---|

Molecular Weight |

158.59 g/mol |

IUPAC Name |

4-(aminomethyl)-6-chloropyrimidin-2-amine |

InChI |

InChI=1S/C5H7ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,2,7H2,(H2,8,9,10) |

InChI Key |

UUXNKHGCDRXEFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.